6-Phenyl-4-pyrimidinol - 4891-69-4

6-Phenyl-4-pyrimidinol

Catalog Number: EVT-1221341
CAS Number: 4891-69-4
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 6-phenyl-4-pyrimidinol derivatives is well-documented in scientific literature, with several methods available. One common approach involves a multi-step synthesis starting from readily available materials like p-tolylsulfonanilide []. This method involves the formation of key intermediates like ethyl 2-acetyl-5-(N-tosylanilino)valerate and subsequent transformations to yield the desired 6-phenyl-4-pyrimidinol derivative. Another method involves synthesizing 5-(p-bromoacetamido-phenoxypropyl)-2,4-diamino-6-phenylpyrimidine via the intermediate 2-amino-5-(p-nitrophenoxypropyl)-6-phenyl-4-pyrimidinol []. The specific synthesis route and reaction conditions may vary depending on the desired substitution pattern on the pyrimidine ring.

Molecular Structure Analysis

The core structure of 6-phenyl-4-pyrimidinol consists of a pyrimidine ring with a phenyl substituent at the 6th position and a hydroxyl group at the 4th position []. The presence and nature of substituents at other positions on the pyrimidine ring can significantly influence the biological activity of these compounds. For example, the introduction of an amino group at the 2nd position and an anilinopropyl group at the 5th position has been shown to enhance the inhibitory activity against dihydrofolic reductase, an enzyme crucial for folate metabolism [].

Chemical Reactions Analysis

6-Phenyl-4-pyrimidinol derivatives, particularly those containing reactive functional groups like haloacetyl or alkylating moieties, can participate in various chemical reactions. One notable reaction is the potential for these compounds to act as irreversible enzyme inhibitors. For instance, derivatives with a p-bromoacetamidoethyl group at the 5th position have been investigated for their ability to irreversibly inhibit dihydrofolic reductase by covalently binding to the enzyme's active site [].

Mechanism of Action
  • Interferon-independent mechanisms: Research suggests that certain 6-phenyl-4-pyrimidinol derivatives may exert antiviral effects through interferon-independent mechanisms. For instance, 2-amino-5-iodo-6-phenyl-4-pyrimidinol (AIPP) demonstrated antiviral activity in vivo despite being a poor interferon inducer, indicating the involvement of alternative antiviral pathways [].
Applications
  • Immunomodulation and Cancer Research: 6-Phenyl-4-pyrimidinol derivatives, particularly those with demonstrated interferon-inducing and NK cell-stimulating properties, hold promise as potential immunotherapeutic agents. Studies have shown that pretreatment with ABPP can prevent the suppression of NK cell cytotoxicity induced by surgical stress in mice, suggesting a potential application in mitigating surgery-induced immune suppression and reducing the risk of tumor dissemination [].
  • Antiviral Research: While the primary focus of research on 6-phenyl-4-pyrimidinol derivatives has been on their immunomodulatory properties, some derivatives exhibit antiviral activity. This antiviral activity can be attributed to both interferon-dependent and interferon-independent mechanisms, suggesting potential avenues for developing novel antiviral therapies [].
  • Enzyme Inhibition and Drug Design: The ability of certain 6-phenyl-4-pyrimidinol derivatives to act as dihydrofolic reductase inhibitors makes them valuable tools in studying folate metabolism and designing potential anticancer and antimicrobial agents [, , ]. Understanding the structure-activity relationships of these compounds can aid in developing more potent and selective enzyme inhibitors for therapeutic applications.

2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP)

  • Compound Description: ABMP is a substituted pyrimidine compound with antiviral properties. It acts as an interferon inducer, stimulating the production of interferon in vivo and in vitro. Studies have shown ABMP enhances resistance to Listeria monocytogenes infection in mice. [, ]

2-Amino-5-bromo-6-phenyl-4-pyrimidinol (ABPP)

  • Compound Description: ABPP is a substituted pyrimidine compound and a potent interferon inducer, exhibiting antiviral activity. Like ABMP, it shows effectiveness in enhancing resistance against Listeria monocytogenes infection in mice. [, , ]

2-Amino-5-iodo-6-phenyl-4-pyrimidinol (AIPP)

  • Compound Description: AIPP, a substituted pyrimidine compound, exhibits antiviral activity. Unlike ABMP and ABPP, it is a poor interferon inducer but demonstrates comparable antiviral efficacy in vivo. []
  • Relevance: AIPP is structurally very similar to 6-phenyl-4-pyrimidinol and ABPP. It shares the core 6-phenyl-4-pyrimidinol structure but differs from 6-phenyl-4-pyrimidinol by having amino and iodine substituents at the 2- and 5-positions, respectively. Comparing AIPP to ABPP highlights the impact of halogen substitution at the 5-position on interferon induction ability. []

5-(p-Bromoacetamidophenoxypropyl)-2,4-diamino-6-phenylpyrimidine (VI)

  • Compound Description: This compound was synthesized as a potential active-site-directed irreversible inhibitor of dihydrofolic reductase (DHFR). While a good reversible inhibitor, it failed to inactivate DHFR, suggesting a different binding conformation compared to its 4-pyrimidinol analog. []
  • Relevance: Although lacking the 4-hydroxyl group of 6-phenyl-4-pyrimidinol, compound VI is structurally related by its 6-phenylpyrimidine core and illustrates how subtle structural changes, such as the absence of a single hydroxyl group, can drastically alter the interaction with a biological target like DHFR. []

2-Amino-5-(p-bromoacetamidophenoxypropyl)-6-phenyl-4-pyrimidinol (IV)

  • Compound Description: This 4-pyrimidinol compound serves as a candidate active-site-directed irreversible inhibitor of DHFR. Unlike its analog lacking the 4-hydroxyl group (compound VI), it can inactivate the enzyme, indicating the importance of the 4-hydroxyl for its mechanism of action. []
  • Relevance: This compound is highly relevant due to its close structural similarity to 6-phenyl-4-pyrimidinol, sharing the 6-phenyl-4-pyrimidinol core structure. The key difference lies in the bulky substituent at the 5-position of compound IV. The contrasting behavior of compounds IV and VI emphasizes the crucial role of the 4-hydroxyl group in binding and potentially in the mechanism of DHFR inhibition. []

2-Amino-5-(3-anilinopropyl)-6-phenyl-4-pyrimidinol (XVIIa)

  • Compound Description: XVIIa is a potent inhibitor of rat liver folic reductase, exhibiting a five-fold stronger binding affinity compared to the natural substrate, folic acid. []
  • Relevance: This compound provides a direct structural analog of 6-phenyl-4-pyrimidinol with a focus on the 5-position substituent. It highlights how modifications at this position can significantly influence the interaction with enzymes like folic reductase, a target often implicated in cancer and antibacterial research. []

2-Amino-5-(3-anilinopropyl)-6-benzyl-4-pyridiminol (XVIIb)

  • Compound Description: Similar to XVIIa, XVIIb also acts as a potent inhibitor of rat liver folic reductase, demonstrating a two-fold higher binding affinity than folic acid. []
  • Relevance: XVIIb maintains the core structure of 6-phenyl-4-pyrimidinol but replaces the phenyl group at the 6-position with a benzyl group. This modification results in a slight decrease in inhibitory activity against folic reductase compared to XVIIa. This comparison suggests the importance of the phenyl group directly attached to the pyrimidinol core for optimal interaction with the enzyme. []

2-Amino-5-(3-anilinopropyl)-6-methyl-4-pyrimidinol (Xb)

  • Compound Description: Xb serves as a base structure in the study, with its derivatives like XVIIa and XVIIb designed to investigate the impact of substituent changes on biological activity. []
  • Relevance: Xb provides a direct comparison to XVIIa and XVIIb, highlighting the importance of the aromatic substituent at the 6-position. The presence of a methyl group at this position in Xb leads to significantly reduced inhibitory activity against folic reductase. []

2-Amino-6-methyl-5-(p-nitroanilinopropyl)-4-pyrimidinol (Xc)

  • Compound Description: This compound represents another derivative of the base structure Xb, synthesized to explore the effects of various substituents on biological activity. []
  • Relevance: While not directly tested for folic reductase inhibition in the study, Xc further expands the structure-activity relationship study centered around the 6-methyl-4-pyrimidinol core, offering insights into the impact of different substituents at the 5-position. []

2-Amino-5-(p-carbethoxyanilinopropyl)-6-methyl-4-pyrimidinol (Xd)

  • Compound Description: This compound is another derivative of the base structure Xb, further expanding the array of synthesized analogs to assess the influence of substituent modifications on biological activity. []
  • Relevance: Similar to Xc, while not directly tested for folic reductase inhibition in the study, Xd contributes to the structure-activity relationship study focused on the 6-methyl-4-pyrimidinol scaffold, offering valuable insights into the effects of different substituents at the 5-position. []

Properties

CAS Number

4891-69-4

Product Name

6-Phenyl-4-pyrimidinol

IUPAC Name

4-phenyl-1H-pyrimidin-6-one

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C10H8N2O/c13-10-6-9(11-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)

InChI Key

OATNBMJACLEOTB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)NC=N2

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N=CN2

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)N=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.